Gefitinib hydrochloride
CAS No.: 184475-55-6
Cat. No.: VC0003624
Molecular Formula: C22H25Cl2FN4O3
Molecular Weight: 483.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 184475-55-6 |
---|---|
Molecular Formula | C22H25Cl2FN4O3 |
Molecular Weight | 483.4 g/mol |
IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H |
Standard InChI Key | QUINXWLATMJDQF-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl |
Canonical SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Gefitinib hydrochloride (chemical formula: C22H24ClFN4O3·HCl) is an anilinoquinazoline derivative with a molecular weight of 483.35 g/mol . The parent compound, gefitinib, exists as a free base but is formulated as a hydrochloride salt to enhance aqueous solubility and bioavailability. Key structural features include:
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A quinazoline core facilitating interaction with EGFR's ATP-binding site.
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A 3-chloro-4-fluoroanilino group at position 4.
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Methoxy and morpholinopropoxy substituents at positions 6 and 7, respectively .
Table 1: Physicochemical Profile of Gefitinib Hydrochloride
Mechanism of Action and Pharmacodynamics
EGFR Tyrosine Kinase Inhibition
Gefitinib competitively inhibits ATP binding to the intracellular tyrosine kinase domain of EGFR (ErbB-1), preventing autophosphorylation and downstream signaling . This action suppresses:
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Ras/MAPK pathway: Reduces cellular proliferation.
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PI3K/Akt pathway: Inhibits anti-apoptotic signals.
Selectivity and Mutation Dependence
EGFR mutations (e.g., exon 19 deletions, L858R) increase receptor affinity for gefitinib, explaining its efficacy in mutation-positive NSCLC . Wild-type EGFR tumors show minimal response, underscoring the importance of biomarker-driven patient selection .
Table 2: Efficacy of Gefitinib in NSCLC Subgroups (IDEAL Trial)
Subgroup | Response Rate (%) | Median OS (Months) | HR (95% CI) |
---|---|---|---|
EGFR Mutation-Positive | 71.2 | 21.6 | 0.48 (0.34–0.67) |
EGFR Wild-Type | 1.1 | 6.3 | 1.02 (0.76–1.38) |
Never Smokers | 26.1 | 10.4 | 0.55 (0.41–0.73) |
Pharmacokinetics and Metabolism
Metabolism and Elimination
Hepatic metabolism via CYP3A4 dominates, generating three primary metabolites:
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Morpholino-ring oxidation product (active).
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Demethylated quinazoline (inactive).
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Fluorophenyl defluorination product (inactive) .
Elimination is predominantly fecal (86%), with renal excretion accounting for <4% .
Table 3: Pharmacokinetic Parameters of Gefitinib
Parameter | Free Gefitinib | Liposomal Gefitinib (L-GEF-HSPC) |
---|---|---|
AUC (μg·h/mL) | 5.4 | 32.41 |
Half-Life (h) | 48 | 7.29 |
Clearance (mL/min) | 595 | 112 |
Clinical Efficacy in Non-Small Cell Lung Cancer
First-Line Monotherapy
The IPASS trial demonstrated gefitinib’s superiority over carboplatin/paclitaxel in EGFR mutation-positive patients, with a progression-free survival (PFS) hazard ratio of 0.48 . Subsequent studies confirmed median PFS of 9.5–13.1 months in mutation-enriched cohorts .
Table 4: Comparative Efficacy in Phase III Trials
Adverse Effects and Toxicity Management
Common Adverse Reactions
Dose Modification and Supportive Care
Dose reduction to 250 mg/day is recommended for grade ≥3 toxicities. Prophylactic skin moisturizers and topical steroids mitigate rash severity, while antidiarrheals manage gastrointestinal symptoms .
Innovations in Drug Delivery: Liposomal Formulations
Rationale for Liposomal Encapsulation
Conventional gefitinib exhibits variable bioavailability and rapid clearance. Liposomal formulations (e.g., L-GEF-HSPC) enhance pharmacokinetics by:
Table 5: Pharmacokinetic Comparison of Free vs. Liposomal Gefitinib
Parameter | Free Gefitinib | L-GEF-HSPC |
---|---|---|
AUC (μg·h/mL) | 5.4 | 32.41 |
t1/2β (h) | 2.26 | 7.29 |
Clearance (mL/min/kg) | 18.7 | 3.5 |
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